molecular formula C11H14N2O B3013108 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2175978-41-1

3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B3013108
CAS No.: 2175978-41-1
M. Wt: 190.246
InChI Key: RXPGCSUKZOXYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound with the molecular formula C11H14N2O This compound features a pyridazine ring fused with a cyclopentane ring and a cyclobutoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the cyclopenta[c]pyridazine core. Subsequently, the cyclobutoxy group is introduced through an etherification reaction using cyclobutanol and an appropriate dehydrating agent such as sulfuric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutoxy group, where nucleophiles such as halides or amines replace the cyclobutoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog without the cyclopentane and cyclobutoxy groups.

    Pyridazinone: Contains a carbonyl group instead of the cyclobutoxy group.

    Cyclopentapyridazine: Lacks the cyclobutoxy group.

Uniqueness

3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-cyclobutyloxy-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-8-7-11(13-12-10(8)6-1)14-9-4-2-5-9/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPGCSUKZOXYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.